4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one
Description
Properties
IUPAC Name |
4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-11-19(22)10-15-17(13-8-4-5-9-14(13)18-15)20(16)12-6-2-1-3-7-12/h1-10,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDRHCLZCQKXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C3C=CC=CC3=NC2=CN1O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364564 | |
| Record name | 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370584-21-7 | |
| Record name | 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with indole derivatives under specific conditions . For instance, a solution of the hydrazone in Dowtherm A is heated to above 160°C, leading to the formation of the target compound upon recrystallization from dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Ketone Position
The 2-keto group serves as an electrophilic site for nucleophilic substitution. In analogous systems (e.g., tetrahydro-1H- diazepino[1,7-a]indoles), the ketone reacts with amines or thiols to form acetamide or thioacetamide derivatives. For example:
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Reaction with benzothiazol-2-amines under basic conditions yields N-(1,3-benzothiazol-2-yl)-2-oxoacetamide derivatives with moderate to high yields (54–98%) .
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Substitution with aryl amines (e.g., 4-chloroaniline) produces N-aryl-2-oxoacetamides , often optimized using polar aprotic solvents like DMF .
Reaction Table: Substitution at C2
| Nucleophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 4-Chloroaniline | N-(4-chlorophenyl)-2-oxoacetamide | 75 | DMF, KOH, 60°C | |
| 6-Fluorobenzothiazole | N-(6-fluoro-1,3-benzothiazol-2-yl) | 63 | EtOH, reflux |
Hydroxyl Group Functionalization at C4
The 4-hydroxy group participates in alkylation or acylation reactions. For instance:
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Alkylation : Treatment with 2-(chloromethyl)oxirane under NaH/DMF conditions forms oxirane intermediates, enabling subsequent ring-opening cyclization with amines (e.g., benzylamine) to yield 4-alkoxy derivatives .
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Acylation : Reaction with acetyl chloride in pyridine generates 4-acetoxy analogs, though steric hindrance from the fused indole may reduce yields .
Mechanistic Pathway (C4 Alkylation):
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Deprotonation of the hydroxyl group by NaH.
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SN2 attack on 2-(chloromethyl)oxirane.
Ring-Opening and Rearrangement Reactions
The diazepinone ring undergoes ring-opening under basic or acidic conditions:
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Base-mediated cleavage : Treatment with aqueous NaOH hydrolyzes the diazepinone ring to form indole-2-carboxylic acid derivatives , as observed in related tetrahydro diazepinoindolones .
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Acid-catalyzed rearrangements : HCl/MeOH induces ring contraction to form pyrroloindole derivatives, though this is less common .
Electrophilic Aromatic Substitution on the Indole Moiety
The indole’s C3 position is susceptible to electrophilic attacks:
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Nitration : HNO3/H2SO4 introduces a nitro group at C3, forming 3-nitro-4-hydroxy-1-phenyl-diazepinoindol-2-one (yield: ~50%) .
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Halogenation : Br2/CHCl3 selectively brominates C5 of the indole ring .
Metal-Catalyzed Cross-Coupling Reactions
Rh(III)-catalyzed C–H activation enables functionalization of the indole core:
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Alkenylation : Reaction with methyl acrylate in the presence of [Cp*RhCl2]2/AgSbF6 introduces alkenyl groups at C7 (yield: 68%) .
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Annulation : Coupling with alkynes generates fused polycycles (e.g., benzo[b]oxepines) via tandem C–H activation/Friedel–Crafts alkylation .
Key Catalyst System:
Redox Reactions
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antipsychotic Potential : Research indicates that derivatives of diazepino compounds can act as antipsychotic agents by modulating dopamine and serotonin receptors . This suggests that 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one may possess similar properties, warranting further investigation.
- Antitumor Activity : Some studies have highlighted the potential of diazepine-fused compounds in cancer therapy. The unique structural features may enhance interactions with biological targets involved in tumor growth .
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, there is potential for exploring its effects on neurodegenerative diseases. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress .
Case Studies
A review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:
- Case Study 1 : A study examining the pharmacological effects of related diazepine derivatives found significant activity against certain cancer cell lines, suggesting that modifications to the diazepine structure can enhance efficacy .
- Case Study 2 : Another investigation into the neuroprotective properties of similar compounds indicated that they could reduce neuroinflammation and promote neuronal survival in vitro models .
Mechanism of Action
The mechanism of action of 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating receptor functions . This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one with analogous heterocycles, focusing on structural variations, synthesis routes, and inferred properties.
Structural and Functional Analogues
Key Comparative Analysis
- Core Heterocycle and Ring Fusion: The target compound’s [6,5-b] indole fusion contrasts with the [2,3-h] quinoline in . The [1,2]diazepino[4,5-b]indole () has a different diazepine-indole fusion pattern, altering electron distribution and reactivity at the fused junctions .
- Substituent Effects: The hydroxyl group in the target compound increases hydrophilicity compared to the nitro and fluoro substituents in ’s quinoline derivative, which may improve membrane permeability . The phenyl group at C1 in the target compound contrasts with the phenylethyl chain in ’s azepinoindole, suggesting divergent binding affinities (e.g., phenyl for aromatic stacking vs. phenylethyl for hydrophobic pockets) .
- Synthetic Complexity: ’s hexahydro derivatives require reductive steps to achieve saturation, which could stabilize the target compound’s conformation but reduce metabolic flexibility . ’s use of hydrazine hydrate for [1,2]diazepinoindoles introduces variability in R₁ groups, enabling tailored electronic modulation .
Biological Activity
4-Hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one (CAS Number: 370584-21-7) is a compound belonging to the diazepine family, characterized by a unique indole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound.
- Molecular Formula : C17H13N3O2
- Molecular Weight : 291.30 g/mol
- LogP : 0.44590
Synthesis
The synthesis of 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one has been explored in various studies, often involving multi-step reactions that incorporate heteropolyacids as catalysts to enhance yield and reduce reaction time. The methodologies typically involve the cyclization of substituted indoles with appropriate amines under acidic conditions .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown potent activity against estrogen receptor alpha (ERα) positive cancer cell lines such as MCF-7 and T47D, demonstrating IC50 values in the nanomolar range . The mechanism of action appears to involve the modulation of estrogen signaling pathways, which is critical in breast cancer progression.
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| TOP216 | MCF-7 | <10 |
| TOP216 | T47D | <10 |
| TOP216 | PC-3 | <50 |
Antimicrobial Activity
The antimicrobial potential of 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one has also been evaluated. In vitro studies demonstrated notable antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa. The zone of inhibition was significantly greater than that observed for control compounds .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 18 |
Neuropharmacological Effects
The diazepine structure suggests potential neuropharmacological effects. Compounds in this class are often investigated for their anxiolytic and sedative properties. Preliminary studies indicate that related compounds may exert effects on GABAergic systems, although specific data on 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one remains limited .
Case Studies
One notable case study involved the administration of a derivative in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to untreated controls, suggesting effective systemic absorption and bioactivity . Another study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Q & A
Q. What established synthetic routes are available for 4-hydroxy-1-phenyl-3H-[1,4]diazepino[6,5-b]indol-2-one, and what intermediates are critical?
Methodological Answer: Synthesis typically involves cyclocondensation of indole precursors with diazepine-forming reagents. For example, patents describe multi-step processes starting from substituted indoles and carbonyl-containing intermediates, followed by ring-closure reactions under acidic or basic conditions. Key intermediates include halogenated indole derivatives and amino-alcohol precursors, which undergo intramolecular cyclization to form the diazepino-indole core . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Methodological Answer:
- X-ray crystallography is definitive for confirming the fused bicyclic structure and stereochemistry, as demonstrated in studies of similar diazepino-indoles .
- 1H/13C NMR resolves proton environments (e.g., distinguishing indole NH from hydroxyl protons) and confirms substitution patterns.
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro models are prioritized for initial pharmacological screening?
Methodological Answer:
- Receptor binding assays targeting 5-HT2C receptors, given structural similarities to patented CNS-active diazepino-indoles .
- Anticonvulsant models (e.g., maximal electroshock in rodents) for derivatives with modifications at the 4-hydroxy position, as seen in related anticonvulsant agents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or stereochemical impurities. To address this:
- Use standardized radioligand binding protocols (e.g., [3H]-5-HT for 5-HT2C receptors) with controlled buffer systems (pH 7.4, 25°C) .
- Validate enantiomeric purity via chiral HPLC or circular dichroism , as racemic mixtures can skew affinity measurements .
- Compare data using normalized receptor expression systems (e.g., HEK293 cells with stable 5-HT2C transfection) .
Q. What strategies improve enantiomeric purity during synthesis of diazepino-indole derivatives?
Methodological Answer:
- Chiral auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during ring-closure steps.
- Asymmetric catalysis : Use palladium-catalyzed coupling or organocatalysts to favor specific enantiomers.
- Post-synthetic resolution : Employ chiral stationary phases (CSPs) in preparative HPLC, as demonstrated in crystallography studies of enantiopure analogs .
Q. How can computational methods guide the design of metabolically stable analogs?
Methodological Answer:
- Metabolic soft-spot prediction : Use CYP450 isoform docking (e.g., CYP3A4) to identify vulnerable positions (e.g., 4-hydroxy group). Replace labile moieties with electron-withdrawing substituents (e.g., fluorine) .
- QSAR modeling : Corporate substituent effects on half-life using descriptors like logP and polar surface area, as seen in anticonvulsant SAR studies .
Q. What experimental approaches address low solubility in biological assays?
Methodological Answer:
- Prodrug strategies : Temporarily esterify the 4-hydroxy group to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability without disrupting assay integrity .
Data Contradiction and Validation
Q. How should researchers validate conflicting cytotoxicity data in cell-based studies?
Methodological Answer:
- Dose-response standardization : Test across a ≥10-point concentration range (e.g., 1 nM–100 µM) to identify threshold effects.
- Mechanistic profiling : Combine apoptosis assays (Annexin V/PI staining) with mitochondrial membrane potential measurements (JC-1 dye) to distinguish specific toxicity from off-target effects .
Q. What analytical techniques confirm batch-to-batch consistency in synthesized compounds?
Methodological Answer:
- HPLC-DAD/MS : Monitor retention times and UV spectra for impurities.
- Thermogravimetric analysis (TGA) : Assess hygroscopicity or solvent residues affecting solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
